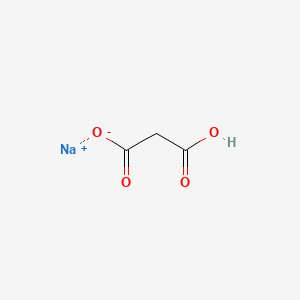
Potassium bis(2-hydroxyethyl)dithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium bis(2-hydroxyethyl)dithiocarbamate is an organic molecular entity.
Wissenschaftliche Forschungsanwendungen
Chelation and Cadmium Toxicity Mitigation
Potassium bis(2-hydroxyethyl)dithiocarbamate has been characterized as an effective chelating agent. Studies have shown its potential in mitigating cadmium toxicity, highlighting its application in reducing cytotoxic effects. For instance, the compound's ability to mediate the cytotoxic effects of cadmium in vitro upon concomitant administration has been emphasized, indicating its potential role in therapeutic interventions against heavy metal poisoning (Zhukalin et al., 2007). Another study evaluated the potency of potassium bis(2-hydroxyethyl)dithiocarbamate in rescuing human bone cells from cadmium toxicity, further solidifying its application in mitigating toxic effects of heavy metals (Judkins, Humphries, & Craig, 2014).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of potassium bis(2-hydroxyethyl)dithiocarbamate derivatives has been explored in several studies. Research has shown promising antifungal activity against a variety of pathogens, demonstrating its utility in the field of agricultural fungicides and possibly in pharmaceutical applications targeting fungal infections. For instance, derivatives of potassium bis(2-hydroxyethyl)dithiocarbamate exhibited substantial antifungal activity, outperforming commercial fungicides in some cases (Len et al., 1996). Furthermore, a study on synthesized potassium dithiocarbazinates highlighted their potent antifungal and antibacterial properties, indicating the broad spectrum of microbial resistance that can be targeted using these compounds (Beyzaei, Bahabadi, & Shahryari, 2020).
Analytical Chemistry and Metal Detection
Potassium bis(2-hydroxyethyl)dithiocarbamate has been utilized in analytical chemistry, particularly in the detection and quantification of metals. Its role as a derivatizing agent for the high-performance liquid chromatography (HPLC) determination of metals like cobalt, copper, mercury, and nickel has been documented. This application is crucial in environmental monitoring and industrial quality control, where accurate metal detection is essential (King & Fritz, 1987).
Synthesis of Metal Complexes
The compound has also been used in the synthesis of various metal complexes, which have their applications in catalysis, material science, and potentially in medicine. For example, the synthesis and characterization of phosphinogold(I) dithiocarbamate complexes demonstrated their activity against human cervical epithelioid carcinoma cells, indicating the potential of these complexes in anticancer treatments (Keter et al., 2014).
Eigenschaften
CAS-Nummer |
23746-34-1 |
|---|---|
Produktname |
Potassium bis(2-hydroxyethyl)dithiocarbamate |
Molekularformel |
C5H10KNO2S2 |
Molekulargewicht |
219.4 g/mol |
IUPAC-Name |
potassium;N,N-bis(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NO2S2.K/c7-3-1-6(2-4-8)5(9)10;/h7-8H,1-4H2,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
JGNZPIJKQREYSO-UHFFFAOYSA-M |
SMILES |
C(CO)N(CCO)C(=S)[S-].[K+] |
Kanonische SMILES |
C(CO)N(CCO)C(=S)[S-].[K+] |
Andere CAS-Nummern |
23746-34-1 |
Verwandte CAS-Nummern |
1528-72-9 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-N-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-2-hydroxypropanamide](/img/structure/B1262184.png)
![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]-2-bromophenol](/img/structure/B1262185.png)
![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1262187.png)
![(1R,9S,12S,15R,16E,18S,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1262188.png)

![2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt](/img/structure/B1262195.png)


![1-(2-Phenylethyl)-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine](/img/structure/B1262202.png)